molecular formula C16H22F6IN2P B8005821 Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate

Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate

Cat. No.: B8005821
M. Wt: 514.23 g/mol
InChI Key: APZSNTIYVCCWER-UHFFFAOYSA-N
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Description

Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate is a compound that consists of a pyridine ring substituted with three methyl groups and an iodanum ion complexed with hexafluorophosphate. This compound is known for its unique chemical properties and applications in various fields of scientific research.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylpyridine involves its basic properties, which allow it to act as a nucleophile in various chemical reactions. It can form complexes with other molecules, such as trifluoroiodomethane, which can be studied using nuclear magnetic resonance spectroscopy . The molecular targets and pathways involved in its reactions depend on the specific chemical context in which it is used.

Comparison with Similar Compounds

2,4,6-Trimethylpyridine is part of the collidines group, which includes several constitutional isomers:

Compared to its isomers, 2,4,6-Trimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications in scientific research.

Properties

IUPAC Name

2,4,6-trimethylpyridine;(2,4,6-trimethylpyridin-3-yl)iodanium;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN.C8H11N.F6P/c1-5-4-6(2)10-7(3)8(5)9;1-6-4-7(2)9-8(3)5-6;1-7(2,3,4,5)6/h4,9H,1-3H3;4-5H,1-3H3;/q+1;;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZSNTIYVCCWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C)C.CC1=CC(=NC(=C1[IH+])C)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F6IN2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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